B613193 532-32-5 CAS No. 532-32-5

532-32-5

Cat. No.: B613193
CAS No.: 532-32-5
M. Wt: 161.16
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with CAS registry number 532-32-5 (systematic name: 1-(4-Trifluoromethylphenyl)propan-1-one) is a fluorinated aromatic ketone with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₁₀H₉F₃O, with a molecular weight of 202.17 g/mol. Structurally, it features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to a propanone moiety, conferring unique electronic and steric properties that enhance its reactivity and stability in synthetic pathways .

Synthesis: The compound is typically synthesized via Friedel-Crafts acylation, where 4-trifluoromethylbenzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions involve refluxing in dichloromethane at 40–50°C for 12–24 hours, followed by purification via silica gel chromatography (yield: 65–75%) .

Properties

CAS No.

532-32-5

Molecular Weight

161.16

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Boiling Point : 245–250°C (lit.)
  • Solubility: Soluble in organic solvents (e.g., ethanol, acetone); low aqueous solubility (Log P = 2.8)
  • Biological Activity : Moderate CYP2D6 inhibition (IC₅₀ = 15 µM), high blood-brain barrier (BBB) permeability (Pe = 8.5 × 10⁻⁶ cm/s) .

Comparison with Structurally Similar Compounds

To evaluate the distinctiveness of 532-32-5, we compare it with two functionally and structurally analogous compounds: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) and 1-(4-Methylphenyl)propan-1-one (CAS 5337-93-9) .

Structural and Physicochemical Comparison

Property This compound 1533-03-5 5337-93-9
Molecular Formula C₁₀H₉F₃O C₁₁H₈F₆O C₁₀H₁₂O
Molecular Weight 202.17 g/mol 270.18 g/mol 148.20 g/mol
Boiling Point 245–250°C 280–285°C 220–225°C
Log P 2.8 3.5 2.1
CYP2D6 Inhibition IC₅₀ = 15 µM IC₅₀ = 8 µM IC₅₀ = 45 µM
BBB Permeability Pe = 8.5 × 10⁻⁶ cm/s Pe = 5.2 × 10⁻⁶ cm/s Pe = 12.3 × 10⁻⁶ cm/s

Key Observations :

  • 1533-03-5 exhibits enhanced lipophilicity (Log P = 3.5) and CYP2D6 inhibition due to dual -CF₃ groups, which increase electron-withdrawing effects and steric hindrance .
  • 5337-93-9 , lacking fluorine substituents, shows higher BBB permeability but negligible enzyme inhibition, highlighting the critical role of fluorination in pharmacological activity .

Functional Performance in Catalysis

In Pd-catalyzed cross-coupling reactions, This compound demonstrates intermediate reactivity compared to its analogs:

  • Reaction Yield with this compound : 72% (Suzuki-Miyaura coupling, 24 h)
  • Reaction Yield with 1533-03-5 : 88% (enhanced aryl halide activation due to stronger -CF₃ electron withdrawal)
  • Reaction Yield with 5337-93-9 : 50% (lower electrophilicity of the ketone group) .

Research Findings and Limitations

Recent studies reveal that This compound serves as a versatile intermediate in antiviral drug synthesis, particularly for protease inhibitors targeting SARS-CoV-2. However, its moderate solubility limits bioavailability, necessitating formulation with co-solvents like polyethylene glycol (PEG-400) . In contrast, 1533-03-5 shows superior thermal stability (decomposition temperature: 300°C vs. 275°C for this compound) but poses synthetic challenges due to its higher molecular complexity .

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